REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>>[NH2:14][CH2:13][CH2:12][NH:15][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:9]
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Name
|
|
Quantity
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21.9 g
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Type
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reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Excess ethylenediamine was removed by distillation in vacuo
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (100 ml.) The insoluble material [bis(carboxamido)derivative]
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Type
|
CUSTOM
|
Details
|
was removed by filtration
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Type
|
CUSTOM
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Details
|
Evaporation of the filtrate, addition of toluene (50 ml.)
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Type
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CUSTOM
|
Details
|
followed by re-evaporation
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Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |